molecular formula C10H24Cl2N2O B1439899 2-[Ethyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride CAS No. 1219963-80-0

2-[Ethyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride

Cat. No.: B1439899
CAS No.: 1219963-80-0
M. Wt: 259.21 g/mol
InChI Key: HYBGRCIBLCWYLL-UHFFFAOYSA-N
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Description

2-[Ethyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride is a chemical compound with the molecular formula C10H24Cl2N2O and a molecular weight of 259.21 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride typically involves the following steps:

    Formation of the Piperidine Derivative: The initial step involves the reaction of piperidine with an appropriate alkylating agent to form the 2-piperidinylmethyl derivative.

    Ethylation: The next step is the ethylation of the piperidinylmethyl derivative using ethyl halides under basic conditions.

    Amination: The ethylated product is then reacted with ethanolamine to introduce the ethanol group.

    Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, cyanides, and amines are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Ethyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of cellular processes and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[Ethyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound can bind to active sites of enzymes, altering their activity and thereby affecting metabolic processes. In medicinal applications, it may interact with receptors to produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[Methyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochlor

Properties

IUPAC Name

2-[ethyl(piperidin-2-ylmethyl)amino]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O.2ClH/c1-2-12(7-8-13)9-10-5-3-4-6-11-10;;/h10-11,13H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBGRCIBLCWYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1CCCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[Ethyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride
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2-[Ethyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride
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